Isofagomine D-Tartrate

Vue d'ensemble

Description

Isofagomine (D-tartrate) est un composé chimique connu pour son rôle d'inhibiteur compétitif de la β-glucosidase lysosomale humaine. Ce composé a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans le contexte de la maladie de Gaucher, un trouble de stockage lysosomal .

Applications De Recherche Scientifique

Therapeutic Applications in Gaucher Disease

Gaucher Disease Treatment

Isofagomine D-Tartrate acts as a pharmacological chaperone that enhances the activity of glucocerebrosidase (GCase), an enzyme deficient in Gaucher disease patients. Studies have shown that administration of this compound leads to significant increases in GCase activity in various tissues, including the liver and spleen, which are critical for managing the symptoms of Gaucher disease.

- Efficacy : In a study involving L444P GCase fibroblasts, treatment with Isofagomine resulted in a 2- to 5-fold increase in enzyme activity after four weeks. This was accompanied by reductions in plasma chitin III and IgG levels, indicating a decrease in substrate accumulation and inflammation associated with Gaucher disease .

- Long-term Effects : After prolonged treatment (24 weeks), significant increases in GCase activity were observed not only in soft tissues but also in mineralized bone and bone marrow . This suggests that this compound may have beneficial effects on bone health, which is often compromised in Gaucher patients.

Inhibition of Toxins

Protection Against Clostridium difficile Toxins

Recent research has demonstrated that Isofagomine can inhibit the activity of multiple variants of the TcdB toxin produced by Clostridium difficile, a major cause of antibiotic-associated diarrhea.

- Mechanism : Isofagomine functions as a transition state analogue, mimicking the glucocation formed during glycosyltransferase reactions. It binds to the active sites of TcdA and TcdB toxins, leading to inhibition of their glycosyltransferase activities .

- In Vivo Efficacy : In murine models, treatment with Isofagomine significantly improved survival rates following exposure to TcdB toxins. Mice receiving Isofagomine showed up to 100% survival at higher doses compared to untreated controls . Furthermore, it facilitated recovery of the gastrointestinal microbiota post-infection, suggesting its potential as a therapeutic agent for preventing recurrent C. difficile infections.

Pharmacological Chaperone Mechanism

This compound’s role as a pharmacological chaperone is pivotal in its application for lysosomal storage disorders:

- Stabilization of Glucocerebrosidase : The compound stabilizes misfolded GCase enzymes, allowing them to achieve proper conformation and function within lysosomes . This mechanism is critical for patients with mutations like N370S and L444P where enzyme misfolding is prevalent.

- Clinical Implications : The ability of Isofagomine to enhance GCase activity across various genetic backgrounds (e.g., N370S and L444P) highlights its promise for broader clinical application beyond specific genotypes .

Summary Table of Research Findings

Mécanisme D'action

Target of Action

Isofagomine D-Tartrate primarily targets the human lysosomal enzyme β-glucosidase . This enzyme plays a crucial role in the metabolization of glucocerebroside . In individuals with Gaucher’s disease, β-glucosidase is misfolded due to various mutations, one of which is called N370S .

Mode of Action

This compound is a competitive inhibitor of β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone . This interaction stabilizes and promotes the folding of the enzyme, thereby increasing the amount of β-glucosidase .

Biochemical Pathways

The compound selectively binds to the N370S glucocerebrosidase, restoring its correct conformation and enhancing its activity about threefold . This results in an increase in lysosomal β-glucosidase activity, particularly noted within mutant N370S Gaucher fibroblasts .

Pharmacokinetics

Its solubility has been reported in dmso and pbs (ph 72) , which could potentially influence its bioavailability.

Result of Action

The action of this compound leads to an increase in lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts . This compound has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase .

Action Environment

It’s worth noting that the compound’s interaction with the catalytic pocket of β-glucosidase suggests that changes in the cellular environment could potentially affect its action .

Méthodes De Préparation

Isofagomine (D-tartrate) peut être synthétisée par différentes voies chimiques. Une méthode courante implique la réaction de l'isofagomine avec l'acide tartrique pour former le sel de tartrate. Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que l'éthanol et l'eau dans un rapport de 1:1 . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Isofagomine (D-tartrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Isofagomine (D-tartrate) peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants comprennent les halogènes et les agents alkylants.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

Isofagomine (D-tartrate) a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Isofagomine (D-tartrate) exerce ses effets en interagissant avec la poche catalytique de la β-glucosidase. Cette interaction stabilise l'enzyme et favorise son repliement correct, augmentant ainsi son activité. Les cibles moléculaires comprennent l'enzyme β-glucosidase lysosomale, et les voies impliquées sont liées au stockage lysosomal et à la régulation enzymatique .

Comparaison Avec Des Composés Similaires

Isofagomine (D-tartrate) est unique par sa haute spécificité et son affinité pour la β-glucosidase. Les composés similaires comprennent :

Miglustat : Un autre composé utilisé dans le traitement de la maladie de Gaucher, mais avec un mécanisme d'action différent.

Isofagomine (D-tartrate) se démarque par sa capacité à augmenter considérablement l'activité de la β-glucosidase dans les fibroblastes de Gaucher mutants .

Activité Biologique

Isofagomine D-tartrate (IFG) is a pharmacological chaperone primarily investigated for its potential therapeutic effects in lysosomal storage disorders, particularly Gaucher disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Isofagomine is a derivative of iminosugar that acts as a chaperone for the enzyme β-glucosidase (GCase), which is deficient in Gaucher disease. The mechanism involves stabilizing the misfolded enzyme, facilitating its proper folding, and enhancing its activity. This is particularly significant for mutant forms of GCase, such as N370S and L444P, which are commonly associated with Gaucher disease.

Pharmacological Effects

Research has demonstrated that IFG can significantly increase GCase activity in both in vitro and in vivo models. Key findings include:

- In Vitro Studies : In fibroblasts from Gaucher patients, IFG treatment resulted in a concentration-dependent increase in GCase activity. For instance, L444P GCase fibroblasts showed increases ranging from 1.2 to 3.5-fold after five days of incubation with IFG at varying concentrations (6, 20, and 60 µM) .

- In Vivo Studies : In murine models expressing the L444P mutation, oral administration of IFG led to significant increases (2- to 5-fold) in GCase activity across various tissues, including the brain and liver. Long-term administration also resulted in reduced levels of plasma markers associated with Gaucher disease .

Case Studies and Clinical Trials

Clinical evaluation has highlighted both the potential and limitations of IFG:

- Phase 2 Trials : Amicus Therapeutics advanced IFG into Phase 2 clinical trials for Gaucher disease. While enzyme levels increased in all enrolled patients, clinically meaningful improvements were noted in only one out of eighteen participants, leading to a halt in further development .

- Patient Responses : A study indicated that while IFG could enhance GCase activity significantly, translating this increase into clinical benefits remains challenging. The variability in patient responses underscores the complexity of treating genetic disorders with pharmacological chaperones .

Data Tables

The following tables summarize key findings from studies on the biological activity of this compound:

Table 1: Effect of Isofagomine on GCase Activity in Fibroblasts

| Cell ID | IFG Concentration (μM) | GCase Activity (% Increase) |

|---|---|---|

| GM07968 | 6 | 64±13 |

| 20 | 88±19 | |

| 60 | 115±33 | |

| GM00877 | 6 | 99±21 |

| 20 | 113±39 | |

| 60 | 100±20 | |

| GM10915 | 6 | 25±5 |

| 20 | 55±1 | |

| 60 | 100±7 |

Data represents mean ± SEM from three independent experiments .

Table 2: Clinical Trial Outcomes for Isofagomine

| Trial Phase | Patients Enrolled | Patients with Increased Enzyme Levels | Clinically Meaningful Improvements |

|---|---|---|---|

| Phase 2 | 18 | All | 1 |

Results indicate the challenges faced in translating increased enzyme levels into clinical efficacy .

Propriétés

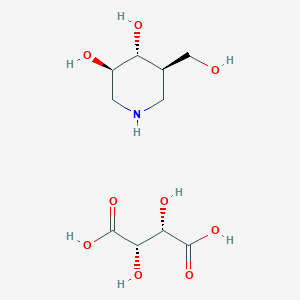

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBPPCHRAVUQMC-AWUBODBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919444 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919364-56-0 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Isofagomine D-Tartrate in the study on Rottlerin's effects on lipid metabolism?

A: this compound served as a crucial tool to investigate the mechanism behind Rottlerin's influence on lipid reduction within cells []. This compound acts as a potent inhibitor of β-glucosidase, an enzyme involved in the breakdown of specific lipids called glycosphingolipids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.